molecular formula C4F7N B1329307 Heptafluorobutyronitrile CAS No. 375-00-8

Heptafluorobutyronitrile

Cat. No. B1329307
CAS RN: 375-00-8
M. Wt: 195.04 g/mol
InChI Key: BOZRBIJGLJJPRF-UHFFFAOYSA-N
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Description

Heptafluorobutyronitrile, also known as heptafluoroisobutyronitrile, is a compound that has gained attention as an insulating gas. It is considered as a potential replacement for sulfur hexafluoride due to environmental concerns. The compound is characterized by its fluorinated structure, which imparts unique physical and chemical properties that make it suitable for applications in the electrical industry .

Synthesis Analysis

The synthesis of heptafluorobutyronitrile involves a novel and efficient preparation route starting from hexafluoropropylene. The process includes halogen-exchange fluorination, decomposition of bis-(perfluoroisopropyl) ketone, and a dehydration reaction. This method avoids the use of extremely toxic and expensive substances, making it a more viable option for industrial production. The optimal conditions for the synthesis have been determined, with a total yield of 42% from the original materials. The structure of the synthesized compound was confirmed using various analytical techniques such as 19F NMR, 13C NMR, IR, and GC-MS .

Molecular Structure Analysis

The molecular structure of heptafluorobutyronitrile has been studied using advanced computational methods, including density functional theory and various ab initio methods. These studies have revealed the energetic profiles of the potential energy surface for the unimolecular reaction of the compound. The C-CF3 bond is identified as the weakest bond in the molecule, which is significant for understanding its reactivity and stability .

Chemical Reactions Analysis

Heptafluorobutyronitrile undergoes various chemical reactions, including isomerization and decomposition. The most energetically accessible reaction path identified is the three-centered rearrangement of cyanide to isocyanide. The compound can also undergo symmetry-breaking C-CF3 bond cleavage to form radicals. Theoretical investigations have identified several isomers and potential toxic byproducts, such as FCN, CF3CN, and alkyne compounds. These findings are crucial for assessing the safety and environmental impact of using heptafluorobutyronitrile .

Physical and Chemical Properties Analysis

The physical and chemical properties of heptafluorobutyronitrile are influenced by its fluorinated structure. The compound's suitability as a dielectric material is attributed to these properties. Master equation analysis has been used to obtain temperature- and pressure-dependent thermal rate constants, providing insights into the thermal stability of the compound. Theoretical kinetics have shown good agreement with experimental data, suggesting that the compound is stable under various conditions. Additionally, i-C4 and C2F6 have been proposed as potential characteristic gas molecules for monitoring insulation breakdown in electrical equipment .

Scientific Research Applications

Environmental-Friendly Insulating Medium

  • Gas Insulation : C4F7N has been identified as a promising alternative to sulfur hexafluoride (SF6) for use in gas-insulated equipment due to its excellent insulation and environmental protection characteristics. The study of its decomposition products in C4F7N-CO2 gas mixtures is vital for monitoring the insulation state of electrical equipment (Zhang et al., 2020).

Chemical Stability and Reactivity

  • Thermal Stability : Research on the thermal unimolecular reaction of C4F7N shows its potential as a dielectric compound with lower environmental impact compared to sulfur hexafluoride. The study identifies various byproducts and reaction pathways, providing insights into its chemical reactivity and stability under high temperatures (Yu et al., 2018).

Synthesis and Production

  • Efficient Synthesis : Novel and efficient synthetic routes for producing Heptafluorobutyronitrile have been developed. This involves a process that avoids the use of highly toxic and expensive substances, enhancing the feasibility of large-scale production (Gao et al., 2019).

Analytical and Detection Techniques

  • Ultraviolet Spectral Analysis : Techniques have been developed for the rapid analytical detection of C4F7N concentration in gas mixtures using ultraviolet (UV) absorption spectroscopy. This method is crucial for the quantitative detection of C4F7N in its application range (Zhang et al., 2019).
  • Infrared Spectroscopy : The feasibility of detecting decomposition products of C4F7N-CO2 gas mixtures using infrared spectroscopy has been established. This method lays the foundation for future online monitoring technologies in electrical equipment (Zhang et al., 2020).

Adsorption and Decomposition

  • Adsorption on γ-Al2O3 : The adsorption performance of γ-Al2O3 for C4F7N and its decomposition components has been studied, indicating its strong adsorption effect. This research suggests potential applications in gas recovery and recycling (Ran et al., 2021).

Safety And Hazards

Heptafluorobutyronitrile is classified as Acute toxicity - Category 3, for Oral, Dermal, and Inhalation . It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F7N/c5-2(6,1-12)3(7,8)4(9,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZRBIJGLJJPRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059913
Record name Heptafluorobutyronitrile
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Molecular Weight

195.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptafluorobutyronitrile

CAS RN

375-00-8
Record name 2,2,3,3,4,4,4-Heptafluorobutanenitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanenitrile, 2,2,3,3,4,4,4-heptafluoro-
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Record name Butanenitrile, 2,2,3,3,4,4,4-heptafluoro-
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Record name Heptafluorobutyronitrile
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Record name Heptafluorobutyronitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
WJ Middleton, CG Krepsan - The Journal of Organic Chemistry, 1968 - ACS Publications
… A mixture of 39 g (0.2 mol) of heptafluorobutyronitrile, 10 ml (ca. 0.2 mol) of liquid hydrogen cyanide, and 0.5 ml of morpholine was heated in a 145-ml bomb at 50 for 8 hr. Thebomb was …
Number of citations: 20 pubs.acs.org
MJ Crawford, TM Klapötke, H Radies - Journal of Fluorine Chemistry, 2008 - Elsevier
The high-yield syntheses of trifluoroacetonitrile (1a), pentafluoropropionitrile (1b) and heptafluorobutyronitrile (1c) under mild reaction conditions using readily available starting …
Number of citations: 21 www.sciencedirect.com
RN Haszeldine - Research; a journal of science and its …, 1951 - pubmed.ncbi.nlm.nih.gov
The fluorination of acetonitrile, trifluoroacetonitrile, ethylamine, trifluoroethylamine, heptafluorobutyronitrile, heptafluorobutylamine and aliphatic ethers The fluorination of …
Number of citations: 13 pubmed.ncbi.nlm.nih.gov
W Reilly, H Brown - The Journal of Organic Chemistry, 1957 - ACS Publications
Trifluoroacetonitrile, pentafluoropropionitrile and heptafluorobutyronitrile have been trimerized under heat and pressure to produce the 2, 4, 6-ins (perfluoroalkyl)-l, 3, 5-triazines. The …
Number of citations: 40 pubs.acs.org
RE Banks, RG Pritchard, J Thomson - Journal of the Chemical Society …, 1986 - pubs.rsc.org
… prepared in the same way, starting from heptafluorobutyronitrile; in both cases, the relative … I] pyrid inium perch lor ate with heptafluorobutyronitrile in the presence of triethylamine gives 2…
Number of citations: 2 pubs.rsc.org
ET McBee, OR Pierce, DD Meyer - Journal of the American …, 1955 - ACS Publications
… The reaction of isopropylmagnesium bromidewith heptafluorobutyronitrile yields … Z-Butylmagnesium chloride and heptafluorobutyronitrile react to give the exchange products, …
Number of citations: 29 pubs.acs.org
WL Reilly, HC Brown - Journal of the American Chemical Society, 1956 - ACS Publications
Trifluoroacetonitrile, pentafluoropropionitrile and heptafluorobutyronitrile react with alkyl amities to produce N-alkyl perfluoroamidines and with hydrogen sulfideto give …
Number of citations: 44 pubs.acs.org
D Li, G Zhang, T Wang, Y Hou - High Voltage, 2020 - Wiley Online Library
… In this study, the charge distribution characteristics and accumulation mechanism on insulator surface in air and heptafluorobutyronitrile/carbon dioxide (C 4 F 7 N/CO 2 ) mixtures under …
D Xiao - Simulation and modelling of electrical insulation …, 2018 - books.google.com
The research situation of environmentally friendly gas insulation is expounded in this paper. The basic physical and chemical properties of the insulating gases are analysed, to propose …
Number of citations: 70 books.google.com
PM Hergenrother, M Hudlicky - Journal of Fluorine Chemistry, 1978 - Elsevier
… The synthesis of compound I in 75% yield from the reaction of benzylmagnesium chloride and heptafluorobutyronitrile … Since the preparation of heptafluorobutyronitrile …
Number of citations: 13 www.sciencedirect.com

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